2-(5-Methylpiperidin-3-yl)acetic acid
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Overview
Description
2-(5-Methylpiperidin-3-yl)acetic acid: is a chemical compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpiperidin-3-yl)acetic acid typically involves the functionalization of piperidine derivatives. One common method is the alkylation of piperidine with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 2-(5-Methylpiperidin-3-yl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions of piperidine-based compounds with biological targets .
Medicine: It is explored for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and antipsychotic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of 2-(5-Methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
2-(5-Methylpiperidin-3-yl)ethanol: A similar compound with an alcohol group instead of a carboxylic acid.
2-(5-Methylpiperidin-3-yl)acetaldehyde: A compound with an aldehyde group instead of a carboxylic acid.
Uniqueness: 2-(5-Methylpiperidin-3-yl)acetic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
2-(5-methylpiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-2-7(3-8(10)11)5-9-4-6/h6-7,9H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAGFABDQYANOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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